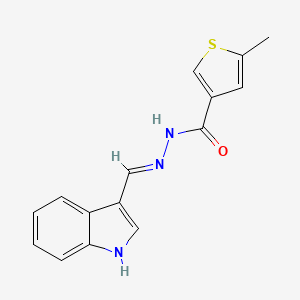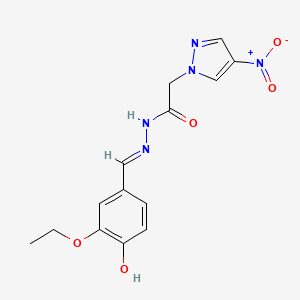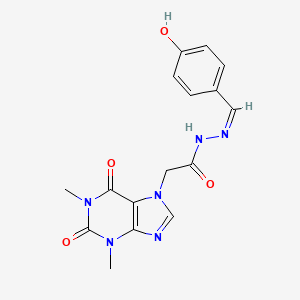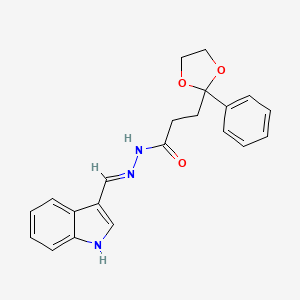![molecular formula C14H15IN2O2 B1190881 5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-iodophenyl)hydrazone]](/img/structure/B1190881.png)
5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-iodophenyl)hydrazone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-iodophenyl)hydrazone] is a hydrazone derivative of 5,5-dimethylcyclohexane-1,2,3-trione Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-iodophenyl)hydrazone] typically involves the reaction of 5,5-dimethylcyclohexane-1,2,3-trione with 4-iodophenylhydrazine. The reaction is carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization. The general reaction scheme is as follows:
5,5-dimethylcyclohexane-1,2,3-trione+4-iodophenylhydrazine→5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-iodophenyl)hydrazone]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-iodophenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-iodophenyl)hydrazone] has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-iodophenyl)hydrazone] involves its interaction with various molecular targets. The hydrazone group can form coordination complexes with metal ions, which can then interact with biological molecules. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as enzyme activity and DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-nitrophenyl)hydrazone]
- 5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-chlorophenyl)hydrazone]
- 5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-methylphenyl)hydrazone]
Uniqueness
5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-iodophenyl)hydrazone] is unique due to the presence of the iodine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, making this compound versatile for further chemical modifications.
Propriétés
Formule moléculaire |
C14H15IN2O2 |
|---|---|
Poids moléculaire |
370.19g/mol |
Nom IUPAC |
3-hydroxy-2-[(4-iodophenyl)diazenyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H15IN2O2/c1-14(2)7-11(18)13(12(19)8-14)17-16-10-5-3-9(15)4-6-10/h3-6,18H,7-8H2,1-2H3 |
Clé InChI |
ZXMPVOLWTAJUPT-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=CC=C(C=C2)I)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl (7E)-2-acetamido-7-[(2-nitrobenzoyl)hydrazinylidene]-5,6-dihydro-4H-1-benzothiophene-3-carboxylate](/img/new.no-structure.jpg)
![5-ethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B1190800.png)
![2-(4-chlorophenoxy)-2-methyl-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]propanohydrazide](/img/structure/B1190802.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B1190803.png)

![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]benzenesulfonohydrazide](/img/structure/B1190810.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]benzenesulfonohydrazide](/img/structure/B1190811.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B1190812.png)


